molecular formula C7H8N2O2 B040800 3-Amino-2-methylpyridine-4-carboxylic acid CAS No. 122970-17-6

3-Amino-2-methylpyridine-4-carboxylic acid

Cat. No. B040800
CAS RN: 122970-17-6
M. Wt: 152.15 g/mol
InChI Key: DLGHJWMQPMUJTE-UHFFFAOYSA-N
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Description

3-Amino-2-methylpyridine-4-carboxylic acid belongs to the class of organic compounds known as aminopyridines and carboxylic acids. Its structure comprises a pyridine ring substituted with an amino group, a methyl group, and a carboxylic acid group. This compound is of interest in various chemical and pharmaceutical research areas due to its potential as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related aminopyridine derivatives often involves nucleophilic substitution reactions, condensation, or ring transformation strategies. For example, Nishiwaki et al. (2006) demonstrated the synthesis of N-modified 4-aminopyridine-3-carboxylates via ring transformation, indicating a method that could potentially be adapted for synthesizing this compound by adjusting the substitution pattern on the pyrimidinone precursor and the enaminones used (Nishiwaki, Nishimoto, Tamura, & Ariga, 2006).

Molecular Structure Analysis

The molecular structure of aminopyridine derivatives, including bond lengths, angles, and overall geometry, can be elucidated through techniques such as X-ray diffraction. For instance, the study by Pawlukojć et al. (2007) on 2-aminopyridine-3-carboxylic acid provides insights into the molecular geometries and frequencies of aminopyridine carboxylic acids, which are relevant for understanding the structural aspects of this compound (Pawlukojć, Starosta, Leciejewicz, Natkaniec, & Nowak, 2007).

Chemical Reactions and Properties

Aminopyridine carboxylic acids can engage in a variety of chemical reactions, including decarboxylation, amidation, and esterification, due to the reactive carboxylic acid group. Additionally, the amino group allows for further functionalization through reactions such as acylation and alkylation. The work by Goher et al. (2003) on complexes formed by nicotinic acid derivatives showcases the versatility of pyridine carboxylic acids in forming hydrogen bonds and complex structures, indicative of the chemical behavior of this compound in solid-state and solution chemistry (Goher, Mautner, Mak, & Abu-Youssef, 2003).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are influenced by its molecular structure. The presence of both an amino and a carboxylic acid group in this compound suggests it might exhibit strong hydrogen bonding in the solid state, affecting its solubility and crystallinity. Studies on related compounds provide indirect insights into the physical properties that this compound might exhibit.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity/basicity, reactivity, and stability, are influenced by the functional groups present on the pyridine ring. The amino group increases basicity, while the carboxylic acid group introduces acidic properties. The interplay between these groups can lead to interesting chemical behavior, such as the formation of zwitterions or involvement in salt formation with acids or bases. The study on the molecular salts of amino-4-methylpyridinium showcases the potential for this compound to form salts and engage in proton transfer reactions, highlighting its chemical versatility (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Scientific Research Applications

  • Anti-inflammatory and Analgesic Activities : Compounds like 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids have shown promise in antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

  • Antimicrobial Activity : Silver complexes with 2-amino-3-methylpyridine derivatives exhibit significant antimicrobial activity against bacteria and yeasts. This includes DNA binding and reduced mobility in the microorganisms (Abu-Youssef et al., 2010).

  • Synthesis of Peptides and Active Esters : The compound aids in obtaining peptides and active esters of amino acids under mild conditions, especially when mixed with sulfites and carboxyl components in tertiary amines (Yamazaki et al., 1974).

  • Cancer Treatment : Derivatives of 3-Amino-2-methylpyridine, such as BAZ2B bromodomain ligands, have shown potential therapeutic applications in cancer treatment, with promising binding modes (Marchand et al., 2016).

  • Synthesis of N-Modified Compounds : N-modified 4-aminopyridine-3-carboxylates can be synthesized through ring transformation, allowing for the introduction of various amino groups and the creation of bicyclic pyridines (Nishiwaki et al., 2006).

  • Supramolecular Chemistry : Studies have demonstrated that crystallization of substituted salicylic acids with 4-aminopyridine produces diverse solid forms with various supramolecular synthons (Montis & Hursthouse, 2012).

  • Electrocatalytic Carboxylation : This compound is used in electrocatalytic carboxylation processes, particularly in reactions involving CO2 and ionic liquids, to produce high yield and selectivity of related compounds (Feng et al., 2010).

  • Material Science and Biochemistry : In the field of material science and biochemistry, derivatives like TOAC are utilized for promoting specific structures in peptides and acting as rigid electron spin resonance probes and fluorescence quenchers (Toniolo et al., 1998).

Safety and Hazards

3-Amino-2-methylpyridine-4-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that similar compounds have been used to target the histamine h3 receptor , which plays a crucial role in the central and peripheral nervous system by controlling the release of histamine and other neurotransmitters .

Mode of Action

It’s known that similar compounds can act as antagonists or inverse agonists for the histamine h3 receptor . This means they could potentially inhibit the receptor’s activity, leading to changes in neurotransmitter release.

Biochemical Pathways

Given its potential role as a histamine h3 receptor antagonist or inverse agonist , it could affect pathways related to neurotransmission, sleep-wake regulation, and cognitive processes.

Pharmacokinetics

It’s known that similar compounds are highly soluble in water , which could potentially impact their bioavailability and distribution in the body.

Result of Action

If it acts as a histamine h3 receptor antagonist or inverse agonist , it could potentially lead to increased release of histamine and other neurotransmitters, affecting various physiological processes.

Action Environment

It’s known that similar compounds are stable under normal conditions

properties

IUPAC Name

3-amino-2-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGHJWMQPMUJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560387
Record name 3-Amino-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122970-17-6
Record name 3-Amino-2-methyl-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122970-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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